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Compound of Interest

5-(Cyclopropylcarbamoyl)-2-
Compound Name:
fluorophenylboronic acid

Cat. No.: B1454264

An In-depth Technical Guide to the Physicochemical Properties of 5-
(Cyclopropylcarbamoyl)-2-fluorophenylboronic Acid

Introduction: A Pivotal Building Block in Modern
Medicinal Chemistry

5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid is a highly functionalized synthetic
intermediate that has garnered significant interest within the drug discovery and development
landscape. As a member of the boronic acid class of compounds, it serves as a versatile
building block, most notably in palladium-catalyzed cross-coupling reactions such as the
Suzuki-Miyaura coupling.[1][2] Its unique structural features—a fluorine atom, a
cyclopropylcarbamoyl group, and the reactive boronic acid moiety—impart a desirable
combination of properties for constructing complex molecular architectures.

The strategic incorporation of a fluorine atom can enhance crucial drug-like properties,
including metabolic stability and bioavailability, by blocking potential sites of metabolism.[1] The
cyclopropylcarbamoyl group offers a rigid and spatially defined amide linkage that can
participate in key hydrogen bonding interactions with biological targets. This is exemplified by
its presence in advanced clinical candidates such as BMS-582949, a potent p38a MAP kinase
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inhibitor, highlighting the compound's direct relevance in the synthesis of targeted therapeutics
for inflammatory diseases.[3]

This technical guide provides a comprehensive overview of the core physicochemical
properties of 5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid, offering field-proven
insights and detailed experimental frameworks for its characterization. The information
presented is intended for researchers, medicinal chemists, and process development scientists
who utilize this reagent in their synthetic endeavors.

Molecular Identity and Core Physicochemical
Properties

A precise understanding of the fundamental molecular and physical properties is paramount for
the effective handling, reaction optimization, and analytical characterization of this reagent.

Chemical Structure and ldentifiers

The molecule's structure is defined by a phenylboronic acid core substituted with fluorine at the
2-position and a cyclopropylcarbamoyl group at the 5-position.

IUPAC Name: [5-(cyclopropylcarbamoyl)-2-fluorophenyl]boronic acid[4]

CAS Number: 874289-54-0[5]

Molecular Formula: C10H1:BFNOs3[4]

Molecular Weight: 223.01 g/mol

InChl Key: YKVYXPNIWCYXCI-UHFFFAOYSA-N[4]

SMILES: B(C1=C(C=CC(=C1)C(=O)NC2CC2)F)(0O)Ol[4]

Summary of Physicochemical Data

The following table summarizes known and predicted physicochemical properties. It is crucial
to note that while some data is derived from vendor specifications, other key experimental
values such as melting point and pKa are not widely published and would require experimental
determination.
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Property Value | Description Source | Method

Molecular Weight 223.01 g/mol

Appearance EXPECteq to be a white to off- General for boronic acids
white solid.

Purity Typically >98% [5]

Predicted XlogP 1.1-15 Computational Estimation

Hydrogen Bond Donors 3 (B(OH)z2 and N-H) [6]

Hydrogen Bond Acceptors 3 (C=0 and B(OH)z2) [6]

Rotatable Bonds 2 [6]*

Store at room temperature or
Storage Conditions under refrigerated conditions

(2-8°C) in an inert atmosphere.

*Data based on the closely related structure (5-Carbamoyl-2-fluorophenyl)boronic acid.

Analytical Characterization: A Multi-Technique
Approach

The structural integrity and purity of 5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid
must be rigorously confirmed. A combination of mass spectrometry, NMR spectroscopy, and
chromatography provides a self-validating system for characterization.

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for analyzing
boronic acids due to their polarity and thermal lability.[7]

« lonization: Electrospray ionization (ESI) in negative mode is highly effective, readily forming
the deprotonated molecule [M-H]~.[8][9]

o Expected Mass: The monoisotopic mass of the neutral molecule is 223.0816 Da. The
expected [M-H]~ ion would be observed at m/z 222.0743.[4]
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o Fragmentation: Collision-induced dissociation (CID) of the [M-H]~ precursor would likely
involve characteristic losses, such as the neutral loss of water (H20) from the boronic acid
moiety or cleavage of the C-B bond.[7]

o Challenge - Boroxine Formation: A significant challenge in the analysis of boronic acids,
particularly with Gas Chromatography-MS (GC-MS) or high-temperature ESI sources, is their
propensity to dehydrate and form cyclic trimeric anhydrides known as boroxines.[7] This can
complicate spectral interpretation. LC-MS with optimized, mild source conditions mitigates
this issue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for unambiguous structure confirmation.

e 1H NMR: The spectrum will show distinct signals for the aromatic protons, the cyclopropyl
protons, and the amide N-H proton. The hydroxyl protons of the boronic acid group are often
broad and may exchange with deuterium in solvents like DMSO-de.[10] The aromatic region
will be complex due to *H-°F and *H-H coupling.

e 13C NMR: The spectrum will show characteristic peaks for the aromatic carbons, the carbonyl
carbon of the amide, and the cyclopropyl carbons. The carbon atom directly attached to the
boron (C-B) will appear as a broad signal due to the quadrupolar nature of the boron atom.

e 11B NMR: This technique is highly specific for boron-containing compounds. Phenylboronic
acids typically exhibit a broad signal in the range of & 28-30 ppm, corresponding to the sp?-
hybridized boron atom.

e 9F NMR: A singlet or doublet (due to coupling with the adjacent aromatic proton) is
expected, confirming the presence and position of the fluorine substituent.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the standard for purity assessment.

o Methodology: A C18 column is typically used with a mobile phase gradient of water and
acetonitrile, often with an acidic modifier like formic acid or trifluoroacetic acid (TFA) to
ensure good peak shape.
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Challenges: Boronic acids can exhibit poor peak shape on silica-based columns due to
interaction with residual silanols. Using a column with low silanol activity or end-capping is
recommended.[11] Furthermore, the potential for on-column hydrolysis of boronate esters (if
present as impurities) necessitates careful method development.[11]

Key Physicochemical Properties in Practice
Solubility

The solubility profile dictates the choice of solvents for reactions, purification, and formulation.

General Trends: Phenylboronic acids are generally soluble in polar organic solvents like
methanol, ethanol, tetrahydrofuran (THF), and acetone. Their solubility is moderate in less
polar solvents like chloroform and low in nonpolar hydrocarbon solvents.[12]

Aqueous Solubility: Solubility in water is expected to be limited but can be significantly
increased at higher pH due to the formation of the more soluble boronate anion.

Practical Considerations: For reaction setup, dissolving the compound in a polar aprotic
solvent like DMF or THF is common. For analytical sample preparation, methanol is an
excellent choice.[8]

Acidity (pKa)

The boronic acid group is a Lewis acid, not a Brgnsted acid. It accepts a hydroxide ion to form

a tetrahedral boronate species. The pKa is the pH at which the trigonal boronic acid and the

tetrahedral boronate are in equal concentration.

Influencing Factors: The pKa is highly sensitive to substituents on the phenyl ring. Electron-
withdrawing groups, such as the fluorine atom and the amide moiety on the target molecule,
decrease the electron density on the boron atom. This increases its Lewis acidity, resulting in
a lower pKa compared to unsubstituted phenylboronic acid (pKa = 8.8). The pKa of 5-
(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid is likely in the range of 7.5 - 8.5.

Relevance: The pKa is critical for applications like solid-phase extraction (SPE) on
phenylboronic acid functionalized media, where binding occurs at a pH above the pKa and
elution occurs upon acidification.[13] It also influences aqueous solubility and the conditions
required for certain coupling reactions.
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Stability and Storage

Proper handling and storage are crucial to maintain the integrity of the compound.

e Dehydration: As mentioned, boronic acids can undergo intermolecular dehydration to form
boroxines. This process is often reversible upon addition of water but can be problematic.
Storing the compound in a dry environment is essential.

o Oxidative Decomposition: While generally stable, boronic acids can be susceptible to
oxidation over long periods. Storage under an inert atmosphere (e.g., nitrogen or argon) is
recommended for long-term stability.

 Recommended Storage: Store in a tightly sealed container in a cool, dry place, away from
light. For long-term storage, refrigeration (2-8°C) under an inert atmosphere is ideal.

Experimental Protocols for Characterization

The following protocols provide a robust framework for the analysis of 5-
(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid, designed for trustworthiness and
reproducibility.

Protocol: High-Sensitivity Quantification by LC-MS/MS
This method is ideal for reaction monitoring or quantifying trace levels of the compound.
o Standard Preparation:

o Prepare a 1 mg/mL stock solution of the compound in HPLC-grade methanol.

o Perform serial dilutions of the stock solution with a 50:50 (v/v) methanol/water mixture to
create calibration standards ranging from 1 ng/mL to 1000 ng/mL.[8]

e LC Conditions:

[¢]

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 um).

[¢]

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

[e]
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o Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-
equilibrate at 5% B for 3 minutes.

o Flow Rate: 0.4 mL/min.

o Injection Volume: 5 pL.

 MS/MS Conditions:
o lonization: ESI in negative ion mode.
o Acquisition Mode: Multiple Reaction Monitoring (MRM).
o Precursor lon (Q1):m/z 222.1.

o Product lon (Q3): Determine the most stable and abundant fragment ion by infusing a
standard solution and performing a product ion scan. A likely transition would be the loss
of H20 (m/z 204.1) or another characteristic fragment.

o Optimization: Optimize collision energy (CE) and other source parameters to maximize the
signal for the selected MRM transition.
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Workflow for LC-MS/MS quantification.

Protocol: General Synthetic Pathway Overview
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The synthesis of functionalized phenylboronic acids typically involves the trapping of an
arylmetal intermediate with a borate ester at low temperatures.[2]

o Formation of Grignard Reagent: React the corresponding aryl bromide (1-bromo-5-
(cyclopropylcarbamoyl)-2-fluorobenzene) with magnesium turnings in an anhydrous ether
like THF to form the Grignard reagent.[14]

o Borylation: Cool the Grignard solution to a low temperature (e.g., -78 °C) and add a trialkyl
borate, such as trimethyl borate or triisopropyl borate, dropwise.[14]

o Hydrolysis: Allow the reaction to warm to room temperature, then quench with an acidic
agueous solution (e.g., dilute HCI or saturated ammonium chloride).[14]

o Workup and Purification: Extract the product into an organic solvent (e.g., ethyl acetate).
Wash, dry, and concentrate the organic phase. Purify the crude product by recrystallization
or column chromatography to yield the final 5-(Cyclopropylcarbamoyl)-2-
fluorophenylboronic acid.

Central Role in Drug Discovery: The Suzuki-Miyaura
Coupling

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura
reaction, a cornerstone of modern C—C bond formation.[1] This reaction enables the
construction of biaryl or aryl-heteroaryl structures that are prevalent in many marketed drugs
and clinical candidates.

The general mechanism involves three key steps:
o Oxidative Addition: The active Palladium(0) catalyst reacts with an aryl or vinyl halide/triflate.

o Transmetalation: The boronic acid (as its boronate salt, formed with a base) transfers its
organic group to the palladium center.

e Reductive Elimination: The two organic partners are eliminated from the palladium center,
forming the new C—C bond and regenerating the Pd(0) catalyst.
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Catalytic cycle of the Suzuki-Miyaura reaction.
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Conclusion

5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid is a sophisticated and highly
valuable reagent for synthetic and medicinal chemistry. Its well-defined structure provides a
platform for introducing key pharmacophoric elements into target molecules. While a complete
experimental dataset for all its physicochemical properties is not publicly available, a thorough
understanding of the general behavior of phenylboronic acids, combined with the robust
analytical protocols outlined in this guide, provides researchers with the necessary tools to
utilize this compound effectively and with confidence. Its established role in the synthesis of
clinically relevant molecules underscores its importance and ensures its continued application
in the pursuit of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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